molecular formula C19H16N4O B2525168 2-((3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile CAS No. 1396766-77-0

2-((3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile

Cat. No. B2525168
M. Wt: 316.364
InChI Key: XITSXCACVLMZKU-UHFFFAOYSA-N
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Description

The compound "2-((3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile" is a complex molecule that likely exhibits a range of interesting chemical properties and reactivity due to the presence of multiple functional groups, including a triazole ring, a cyclopropyl group, and a benzonitrile moiety. While the specific compound is not directly discussed in the provided papers, insights into its potential characteristics can be inferred from related research on triazole derivatives and reactions involving similar functional groups.

Synthesis Analysis

The synthesis of triazole derivatives can involve various strategies, including oxidative cyclization and reactions with nitriles. For instance, the reaction of 2-aminobenzoxazoles with benzonitriles in the presence of anhydrous tin(IV) chloride leads to the formation of benzamidines, which upon cyclodehydrogenation with lead(IV) acetate afford 2-aryl[1,2,4]triazolo[5,1-b]benzoxazoles . Similarly, trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates react with nitriles in the presence of tin(IV) chloride to yield trisubstituted oxazoles . These methods suggest that the synthesis of the compound may involve a cyclization step facilitated by a metal catalyst.

Molecular Structure Analysis

The molecular structure of triazole derivatives can vary significantly, influencing their reactivity and physical properties. For example, the molecule of 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole is disposed about a mirror plane with the triazole ring orthogonal to the cyclopropyl ring, indicating delocalization of π-electron density within the triazole ring . This structural information can be useful in predicting the behavior of the compound under study, as the orientation of the rings and the electron distribution within them can affect the molecule's reactivity.

Chemical Reactions Analysis

The reactivity of compounds containing triazole rings and nitrile groups can be quite diverse. For instance, 3-(benzothiazol-2-yl)-3-oxopropanenitrile reacts with heterocyclic diazonium salts to form hydrazones, which can undergo intramolecular cyclization to yield various heterocyclic compounds . This suggests that the compound may also participate in similar cyclization reactions, potentially leading to the formation of new ring systems or functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "2-((3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile" can be influenced by its molecular structure. The presence of a triazole ring, for example, can contribute to the formation of supramolecular chains through hydrogen bonding, as seen in the crystal structure of 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole . The benzonitrile moiety may also affect the compound's solubility and reactivity. However, without specific experimental data on this compound, these properties are speculative and based on the behavior of structurally related compounds.

Scientific Research Applications

Synthesis and Structural Analyses

  • Synthetic Methods : Research highlights the development of synthetic pathways for triazole derivatives, which are structurally related to the compound . For instance, Ahmed et al. (2016) discussed the one-pot synthesis and spectral analysis of 1,4,5-trisubstituted 1,2,3-triazoles, showcasing methods for creating structurally complex molecules through efficient synthetic routes (Ahmed et al., 2016).

  • Structural Characterization : Studies also delve into the crystal structure and theoretical analyses to understand the molecular geometry and electronic properties of similar compounds. This is crucial for determining the potential reactivity and interactions of such compounds in biological systems.

  • Molecular Properties : Investigations into the molecular properties of related compounds, such as their electrostatic potential and frontier molecular orbitals, provide insights into their reactivity, stability, and potential as bioactive molecules. These studies often employ density functional theory (DFT) calculations to complement experimental findings.

Safety And Hazards



  • No specific safety information is available for this compound.

  • Researchers should handle it with standard precautions for handling organic chemicals.




  • Future Directions



    • Investigate its pharmacological activities, potential drug development, and applications in various fields.

    • Explore its derivatives and analogs for improved properties.




    Please note that this analysis is based on available information, and further research is essential to fully understand the compound’s properties and potential applications. 🌟


    properties

    IUPAC Name

    2-[(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H16N4O/c20-12-15-6-4-5-7-16(15)13-22-19(24)23(17-8-2-1-3-9-17)18(21-22)14-10-11-14/h1-9,14H,10-11,13H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XITSXCACVLMZKU-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC4=CC=CC=C4C#N
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H16N4O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    316.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-((3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile

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